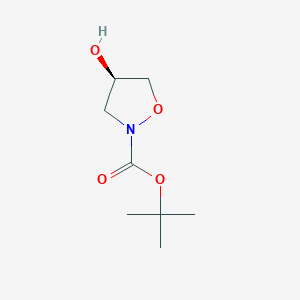

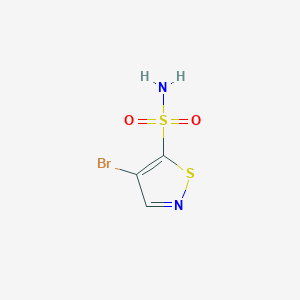

![molecular formula C24H21N3O2S2 B2867411 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide CAS No. 1252824-58-0](/img/structure/B2867411.png)

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a thienopyrimidine derivative, which is a class of compounds known for their wide range of biological activities . The molecule contains a thieno[3,2-d]pyrimidin-2-yl sulfanyl group attached to an acetamide moiety, and a benzyl group attached to the 3-position of the thienopyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thienopyrimidine ring, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The benzyl group would be attached to the 3-position of this ring system .Chemical Reactions Analysis

Thienopyrimidines are known to undergo a variety of chemical reactions, including substitutions, additions, and cyclizations . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present .Scientific Research Applications

Crystal Structure Analysis

Research has detailed the crystal structures of compounds similar to the specified chemical, emphasizing their conformation and intramolecular interactions. For instance, Subasri et al. (2016) described the folded conformation of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, highlighting the angle inclination between the pyrimidine and benzene rings and the stabilizing effect of intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016).

Synthesis and Medicinal Chemistry Applications

Gangjee et al. (2008) synthesized potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) using a thieno[2,3-d]pyrimidine scaffold, indicating its utility in designing compounds with dual inhibitory activity against critical enzymes in cancer and bacterial cells (Gangjee et al., 2008).

Organic Synthesis and Chemical Properties

Savchenko et al. (2020) explored the cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides to synthesize pyridin-2(1H)-ones, demonstrating the versatility of thienopyrimidine derivatives in organic synthesis and the potential for generating diverse heterocyclic compounds (Savchenko et al., 2020).

Anticancer and Antimicrobial Applications

Horishny et al. (2021) prepared 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and tested them for anticancer activity, illustrating the potential therapeutic applications of thienopyrimidine derivatives in oncology (Horishny et al., 2021).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

The compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a post-translational modification that plays a key role in regulating gene expression. By inhibiting EZH2, the compound can alter the methylation status of histones, leading to changes in the transcriptional activity of various genes .

Result of Action

The compound has shown remarkable antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .

properties

IUPAC Name |

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,3-dihydro-1H-inden-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2S2/c28-21(25-19-11-10-17-8-4-5-9-18(17)19)15-31-24-26-20-12-13-30-22(20)23(29)27(24)14-16-6-2-1-3-7-16/h1-9,12-13,19H,10-11,14-15H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHXXOIRPWBJAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2867328.png)

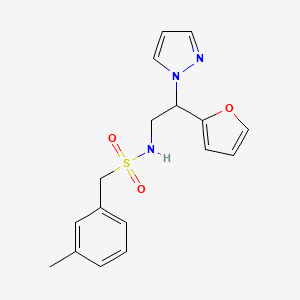

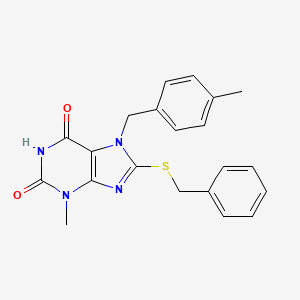

![5-(3-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2867331.png)

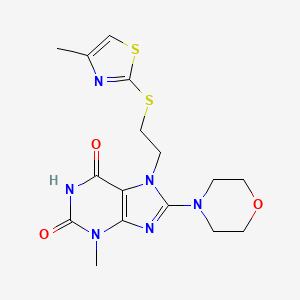

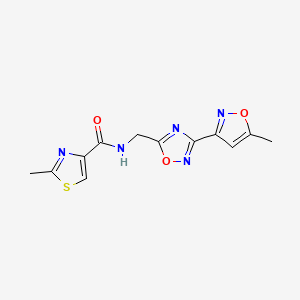

![N-(4-chlorophenethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2867339.png)

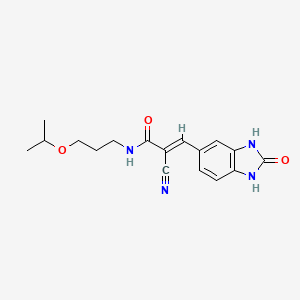

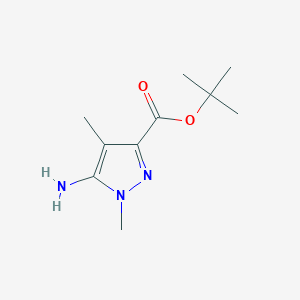

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2867341.png)

![2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2867344.png)

![N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B2867348.png)